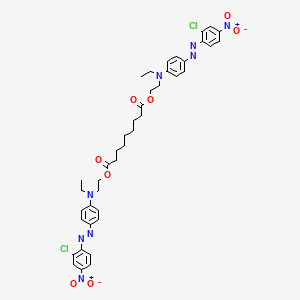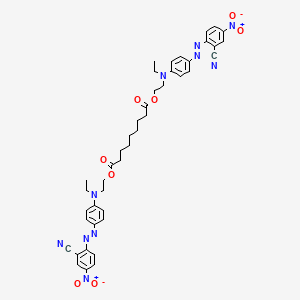
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is an organosilicon compound with the molecular formula C₁₆H₁₅F₂N₃Si. It is known for its unique structure, which includes a triazole ring and fluorophenyl groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the fluorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flusilazole: An organosilicon compound with similar structural features but different substituents.
Bis(4-fluorophenyl)methyl(1,2,4-triazol-4-ylmethyl)silane: A closely related compound with slight variations in the triazole ring substitution
Uniqueness
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is unique due to its specific combination of fluorophenyl groups and a triazole ring attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
101377-47-3 |
|---|---|
Formule moléculaire |
C16H15F2N3Si |
Poids moléculaire |
315.39 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)-methyl-(1,2,4-triazol-4-ylmethyl)silane |
InChI |
InChI=1S/C16H15F2N3Si/c1-22(12-21-10-19-20-11-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 |
Clé InChI |
UHFBTGZSQCBFKK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CN1C=NN=C1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


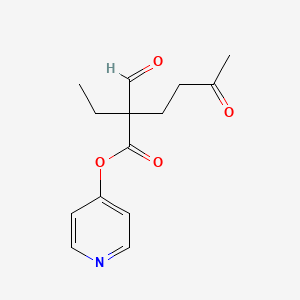


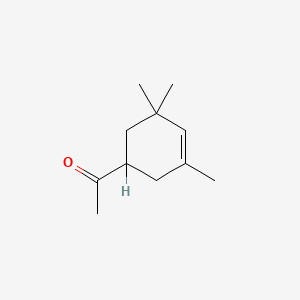

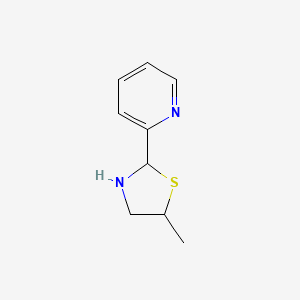

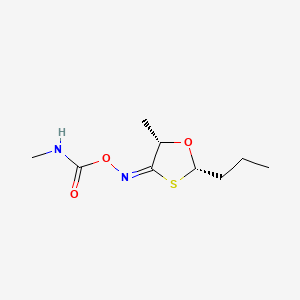


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)

